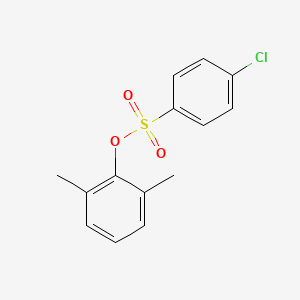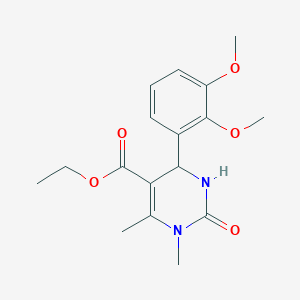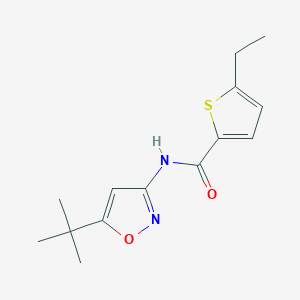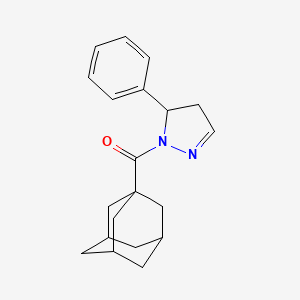![molecular formula C36H40N2O4 B5215149 bis[2-(dibenzylamino)ethyl] succinate](/img/structure/B5215149.png)
bis[2-(dibenzylamino)ethyl] succinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis[2-(dibenzylamino)ethyl] succinate, also known as DBA-succinate, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound belongs to the class of bis-amines, which are known for their diverse biological activities.
Applications De Recherche Scientifique
Bis[2-(dibenzylamino)ethyl] succinatee has been extensively studied for its potential applications in various fields of scientific research. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral activities. bis[2-(dibenzylamino)ethyl] succinatee has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
Mécanisme D'action
The mechanism of action of bis[2-(dibenzylamino)ethyl] succinatee is not fully understood. However, it is believed that bis[2-(dibenzylamino)ethyl] succinatee exerts its biological activities by interacting with specific cellular targets. For example, bis[2-(dibenzylamino)ethyl] succinatee has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
bis[2-(dibenzylamino)ethyl] succinatee has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines. bis[2-(dibenzylamino)ethyl] succinatee has also been shown to induce apoptosis (programmed cell death) in cancer cells. Additionally, bis[2-(dibenzylamino)ethyl] succinatee has been shown to inhibit the replication of certain viruses, such as the herpes simplex virus.
Avantages Et Limitations Des Expériences En Laboratoire
Bis[2-(dibenzylamino)ethyl] succinatee has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity. bis[2-(dibenzylamino)ethyl] succinatee is also stable under a wide range of conditions, making it suitable for use in various experimental settings. However, one limitation of bis[2-(dibenzylamino)ethyl] succinatee is that it is relatively expensive compared to other compounds.
Orientations Futures
There are several future directions for the study of bis[2-(dibenzylamino)ethyl] succinatee. One area of interest is the development of new synthetic methods for bis[2-(dibenzylamino)ethyl] succinatee and its derivatives. Another area of interest is the study of the structure-activity relationship of bis[2-(dibenzylamino)ethyl] succinatee and its derivatives. Additionally, the potential use of bis[2-(dibenzylamino)ethyl] succinatee as a therapeutic agent for various diseases, such as cancer and viral infections, warrants further investigation. Finally, the development of new applications for bis[2-(dibenzylamino)ethyl] succinatee, such as its use as a fluorescent probe for the detection of metal ions, is an area of ongoing research.
In conclusion, bis[2-(dibenzylamino)ethyl] succinatee is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral activities. bis[2-(dibenzylamino)ethyl] succinatee has several advantages for use in lab experiments, but it is relatively expensive compared to other compounds. There are several future directions for the study of bis[2-(dibenzylamino)ethyl] succinatee, including the development of new synthetic methods, the study of its structure-activity relationship, and the development of new applications for this compound.
Méthodes De Synthèse
Bis[2-(dibenzylamino)ethyl] succinatee can be synthesized through a simple two-step reaction. The first step involves the reaction of dibenzylamine with succinic anhydride to form bis-(dibenzylamino) succinate. The second step involves the reduction of bis-(dibenzylamino) succinate with sodium borohydride to form bis[2-(dibenzylamino)ethyl] succinatee.
Propriétés
IUPAC Name |
bis[2-(dibenzylamino)ethyl] butanedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H40N2O4/c39-35(41-25-23-37(27-31-13-5-1-6-14-31)28-32-15-7-2-8-16-32)21-22-36(40)42-26-24-38(29-33-17-9-3-10-18-33)30-34-19-11-4-12-20-34/h1-20H,21-30H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZBLUFQBINUYOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CCOC(=O)CCC(=O)OCCN(CC2=CC=CC=C2)CC3=CC=CC=C3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H40N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
564.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis[2-(dibenzylamino)ethyl] succinate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2-methoxyphenyl)diazenyl]-1-methyl-1H-indole](/img/structure/B5215067.png)
![N~1~-(2,6-difluorophenyl)-N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B5215081.png)
![1,2-dichloro-3-[3-(4-methoxyphenoxy)propoxy]benzene](/img/structure/B5215089.png)
![1-(4-chlorophenoxy)-3-[4-(2-fluorophenyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B5215092.png)
![2-({[3-(ethoxycarbonyl)-4,5-dimethyl-2-thienyl]amino}carbonyl)-3-nitrobenzoic acid](/img/structure/B5215107.png)

![{1-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]-2-pyrrolidinyl}methanol](/img/structure/B5215110.png)
![1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-[4-(1,3-thiazol-4-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B5215112.png)


![2-methyl-7-[(3-methylbenzyl)oxy]-3-phenoxy-4H-chromen-4-one](/img/structure/B5215138.png)

![5-[(4-bromo-2,5-dimethylphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5215159.png)
![2-butyl-N-[(1-hydroxycyclohexyl)methyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5215164.png)